N-benzylacridin-9-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylacridin-9-amine;hydrochloride is a chemical compound that belongs to the acridine family Acridines are heterocyclic organic compounds containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9-chloroacridine and benzylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Product Isolation: The product, N-benzylacridin-9-amine, is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of N-benzylacridin-9-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale recrystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-benzylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylacridin-9-one.
Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: N-benzylacridin-9-one.
Reduction: Various reduced forms of N-benzylacridin-9-amine.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
N-benzylacridin-9-amine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent dye for biological imaging.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N-benzylacridin-9-amine involves its interaction with molecular targets such as DNA and enzymes. It acts as a dual inhibitor of phosphodiesterase 5 (PDE5) and topoisomerase II (Topo II), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
9-aminoacridine: Another acridine derivative with similar fluorescent properties and biological activities.
Amsacrine: A well-known anticancer drug that also targets topoisomerase enzymes.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): An acridine derivative with potent anticancer activity.
Uniqueness
N-benzylacridin-9-amine is unique due to its dual inhibitory action on PDE5 and Topo II, making it a promising candidate for anticancer therapy. Its ability to act on multiple molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
N-benzylacridin-9-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2.ClH/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;/h1-13H,14H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDWSHKYRUMNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.